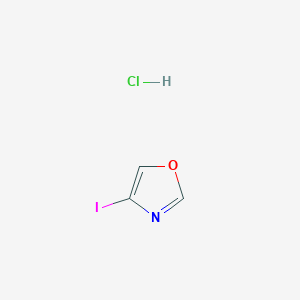

4-Iodo-1,3-oxazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

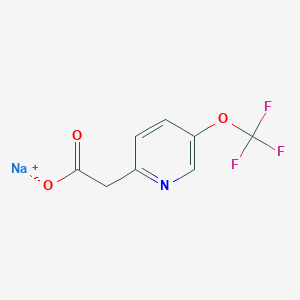

4-Iodo-1,3-oxazole hydrochloride is a chemical compound with the molecular weight of 231.42 . It belongs to the class of organic compounds known as aryl iodides .

Synthesis Analysis

The synthesis of 1,3-oxazoles, such as 4-Iodo-1,3-oxazole hydrochloride, involves various methods. One common method is the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2, developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The IUPAC name for 4-Iodo-1,3-oxazole hydrochloride is 4-iodooxazole hydrochloride . The InChI code is 1S/C3H2INO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H .Chemical Reactions Analysis

Oxazoles, including 4-Iodo-1,3-oxazole hydrochloride, can undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .. More detailed physical and chemical properties such as color, density, hardness, and melting and boiling points are not explicitly mentioned in the available literature .

Wissenschaftliche Forschungsanwendungen

Synthesis of 1,3,4-Oxadiazoles

4-Iodo-1,3-oxazole hydrochloride serves as a precursor for the synthesis of 1,3,4-oxadiazole derivatives. These heterocyclic compounds exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Researchers often employ this compound to access novel oxadiazole-based molecules .

Catalysis and Nanoparticle Applications

- Catalysis : In recent studies, cobalt ferrite (CoFe₂O₄) nanoparticles functionalized with 4-iodo-1,3-oxazole hydrochloride have been investigated as reusable catalysts. These magnetic nanocatalysts show promising activity in the preparation of functionalized [1,3]-oxazoles and 1H-pyrrolo-[1,3]-oxazoles .

- Nanoparticles : Iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) modified with 4-iodo-1,3-oxazole hydrochloride have been explored for various applications. Their magnetically reusable nature makes them valuable in catalysis, drug delivery, and imaging .

Pharmacological Research

While direct pharmacological studies on 4-iodo-1,3-oxazole hydrochloride are limited, its derivatives (such as 1,3,4-oxadiazoles) have shown a broad spectrum of activities. These include anticonvulsant, anti-inflammatory, and antitumor effects. Researchers continue to explore novel derivatives for potential drug development .

Materials Science and Organic Synthesis

Safety and Hazards

Zukünftige Richtungen

Oxazole derivatives, including 4-Iodo-1,3-oxazole hydrochloride, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have shown a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . Future research may focus on exploring these biological activities further and developing new synthetic methodologies for oxazole derivatives.

Wirkmechanismus

Target of Action

Oxazole derivatives have been known to target various enzymes and proteins that contribute to cell proliferation . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .

Mode of Action

For instance, they can inhibit or activate certain enzymes or proteins, leading to changes in cellular processes . The exact interaction of 4-Iodo-1,3-oxazole hydrochloride with its targets would need further investigation.

Biochemical Pathways

Oxazole derivatives have been reported to affect a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The exact pathways and their downstream effects would require more detailed studies.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects . More specific results would require further experimental data.

Eigenschaften

IUPAC Name |

4-iodo-1,3-oxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNIQSAUKYZFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)I.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

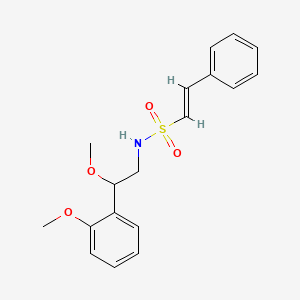

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2906896.png)

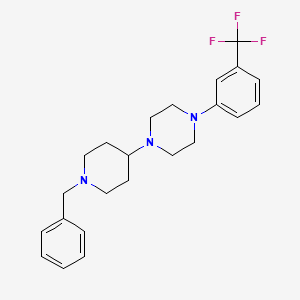

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2906898.png)

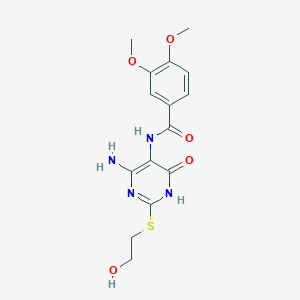

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2906909.png)